N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzothiazole core linked to a phenyl group and a 1,2,4-triazole ring substituted with phenyl and pyridin-4-yl moieties. The compound’s synthesis likely involves cyclocondensation reactions similar to those reported for analogous derivatives, utilizing catalysts such as pyridine and Zeolite (Y-H) under reflux conditions .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N6OS2/c1-19-7-12-24-25(17-19)38-28(32-24)21-8-10-22(11-9-21)31-26(36)18-37-29-34-33-27(20-13-15-30-16-14-20)35(29)23-5-3-2-4-6-23/h2-17H,18H2,1H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAVPKMSGFLJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4C5=CC=CC=C5)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. The triazole ring can be synthesized via a cycloaddition reaction involving an azide and an alkyne. The final step involves the coupling of the benzothiazole and triazole intermediates with a sulfanylacetamide moiety under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the purification of intermediates and the final product would be crucial, potentially involving techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and triazole rings can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfanylacetamide group may also play a role in binding to specific proteins, altering their function and leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations:
Substituent Position on Pyridine :
- The target compound’s pyridin-4-yl group (vs. pyridin-2-yl in Cpd A and Cpd C) may influence binding interactions due to differences in nitrogen orientation and electron distribution .
- Pyridin-3-yl substitution (Cpd B) introduces steric and electronic variations that could alter solubility or target affinity .
Electron-Withdrawing Groups :
- Chlorine substitution (Cpd A) enhances antimicrobial activity in related compounds by increasing electrophilicity and membrane penetration .
Benzothiazole vs. Benzodioxin :
- The benzothiazole moiety (target compound) is associated with kinase inhibition, while the benzodioxin group (Cpd C) may confer improved metabolic stability .
Bioactivity and Pharmacological Profiles
Antimicrobial Activity:
- The KA series (N-substituted aryl derivatives) demonstrated MIC values of 12.5–50 µg/mL against bacterial strains, with electron-withdrawing substituents (e.g., -NO₂, -Cl) showing superior potency .
- Hypothesis : The target compound’s phenyl-pyridinyl triazole motif may exhibit similar antimicrobial effects, though its benzothiazole group could shift activity toward eukaryotic targets (e.g., cancer cells).
Antioxidant and Anti-inflammatory Potential:
Anticancer Prospects:
- Benzothiazole derivatives (e.g., Cpd A) are known tubulin inhibitors or kinase modulators. The triazole-thioacetamide linkage in the target compound could synergize with these mechanisms .
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological activity based on current research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
Its structure features a benzothiazole moiety, which is known for its pharmacological properties, combined with a triazole and sulfanyl group that may enhance its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various strains of bacteria and fungi.
In a study evaluating antitubercular activity, compounds with a benzothiazole backbone demonstrated effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to standard treatments like isoniazid and rifampicin . The compound's hydrophobic nature likely facilitates better penetration through bacterial cell walls.
Anticancer Activity
The anticancer potential of this class of compounds has also been explored. In vitro assays have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing varying degrees of cytotoxicity . The presence of electronegative groups in the structure enhances their anticancer activity.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 5 | High |
| HeLa | 10 | Moderate |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways. For instance, some studies suggest that they may act as inhibitors of DNA gyrase or other targets involved in nucleic acid synthesis . The specific interactions at the molecular level are still under investigation but are believed to involve hydrogen bonding and hydrophobic interactions with target proteins.
Case Studies
- Antitubercular Activity : A case study involving the synthesis and evaluation of several benzothiazole derivatives highlighted that compound A6 exhibited significant antitubercular activity against M. tuberculosis H37Rv. The study concluded that modifications to the benzothiazole structure could enhance activity by improving solubility and cellular uptake .
- Anticancer Evaluation : Another study focused on the anticancer properties of a series of benzothiazole derivatives showed that compounds with specific substituents on the phenyl ring displayed enhanced cytotoxicity against various cancer cell lines. The results indicated that structural modifications could lead to improved therapeutic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
